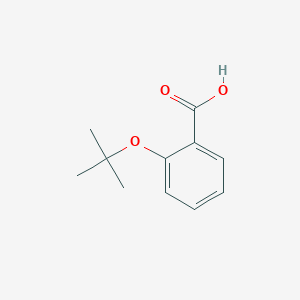

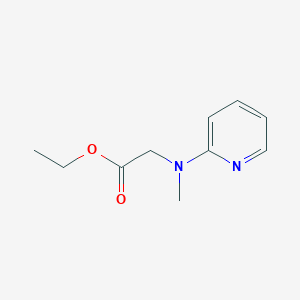

![molecular formula C8H4BrClS B1288040 2-Bromo-5-chlorobenzo[b]thiophene CAS No. 227802-38-2](/img/structure/B1288040.png)

2-Bromo-5-chlorobenzo[b]thiophene

Overview

Description

2-Bromo-5-chlorobenzo[b]thiophene is a sulfur-containing heterocyclic compound that is part of the benzo[b]thiophene family. The presence of bromine and chlorine substituents on the thiophene ring suggests potential reactivity for further chemical modifications. The compound is related to various benzo[b]thiophenes that have been synthesized and studied for their chemical properties and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through several methods. One approach involves a copper-catalyzed thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide, which yields a variety of 2-substituted benzo[b]thiophenes . Another method is a one-pot synthesis from bromoenynes and o-alkynylbromobenzene derivatives, which includes a Pd-catalyzed C-S bond formation followed by heterocyclization . These methods demonstrate the versatility in synthesizing benzo[b]thiophene derivatives, including those with bromo and chloro substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be determined using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, was elucidated from cinnamic acid and thionyl chloride, confirming the proposed structure . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen reacts with n-butyl-lithium to give lithiated derivatives, and with magnesium to form Grignard reagents . Bromination and nitration reactions of dibromobenzo[b]thiophenes have been studied, revealing the influence of substituents on the reaction outcome . Additionally, the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene was found to be influenced by its "non-planar" conjugated model .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be explored through experimental and computational methods. Vibrational spectra and density functional theory (DFT) simulations provide insights into the vibrational frequencies and geometric parameters of these compounds . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also of interest for understanding the reactivity and potential applications of these materials .

Scientific Research Applications

Efficient Synthesis of Angiotensin II Antagonists

An efficient synthesis route for SK&F 106686, a potent angiotensin II antagonist, utilizes 2-bromo-5-chlorobenzo[b]thiophene as an intermediate. Through a unique phase transfer catalyzed bromoethylation, this compound is transformed, demonstrating the critical role of this compound in developing cardiovascular drugs (Pridgen et al., 1998).

Advances in Organic Synthesis

The compound has been instrumental in advancing organic synthesis techniques. For instance, it serves as a precursor in the Suzuki cross-coupling reactions, leading to the creation of diversified 2,5-bisarylthiophenes with significant potential in medicinal chemistry and materials science. This versatility showcases the compound's pivotal role in creating novel organic molecules with desired properties (Rasool et al., 2016).

Material Science and Polymer Research

In material science, this compound is used to synthesize regioregular polymers, such as poly[3-(alkylthio)thiophenes], which exhibit unique electrical and photophysical properties suitable for electronic devices. The development of these polymers underscores the compound's importance in creating advanced materials for electronics and photovoltaics (Wu et al., 1996).

Novel Catalytic Reactions

Research has also explored the use of this compound in catalytic reactions, such as the CuI/TMEDA-catalyzed annulation, which opens pathways to synthesize benzo[b]thiophenes efficiently. This catalytic method highlights the compound's role in developing new catalytic processes that enhance synthetic efficiency and yield in organic chemistry (Sun et al., 2011).

Antibacterial and Antioxidant Activities

Furthermore, derivatives synthesized from this compound have been evaluated for their antibacterial and antioxidant activities, showing promise in pharmaceutical applications. The modification of this compound has led to the discovery of molecules with potent activities against specific bacteria strains, indicating its potential in developing new antimicrobial agents (Rasool et al., 2015).

Mechanism of Action

Target of Action

Benzo[b]thiophenes, a class of compounds to which 2-bromo-5-chlorobenzo[b]thiophene belongs, are known to interact with various biological targets depending on their specific substitutions .

Mode of Action

It’s known that benzo[b]thiophenes can interact with their targets through various mechanisms, such as binding to receptors or enzymes, depending on their specific substitutions .

Biochemical Pathways

Benzo[b]thiophenes are known to be involved in various biochemical pathways depending on their specific substitutions .

Result of Action

Benzo[b]thiophenes are known to have various effects at the molecular and cellular level depending on their specific substitutions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzo[b]thiophenes .

Safety and Hazards

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

2-bromo-5-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClS/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCOTLPKJZWVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594229 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227802-38-2 | |

| Record name | 2-Bromo-5-chloro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

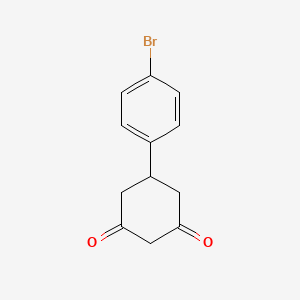

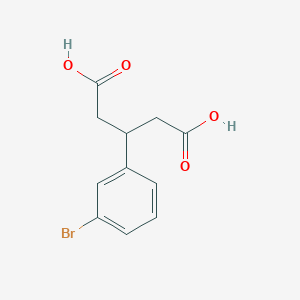

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)